molecular formula C9H6BrClN2 B1449662 7-Bromo-4-chloro-8-methylquinazoline CAS No. 1592956-60-9

7-Bromo-4-chloro-8-methylquinazoline

Cat. No. B1449662
M. Wt: 257.51 g/mol
InChI Key: XGVIICZEECULSZ-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-8-methylquinazoline is a chemical compound with the molecular formula C9H6BrClN2 . It is used as a reactant in the preparation of N1-(5-(heterocyclyl)-thiazol-2-yl)-3-(4-trifluoromethylphenyl)-1,2-propanediamines as AKT/PKB inhibitors for cancer treatment .


Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction .


Molecular Structure Analysis

The 7-bromo-4-chloro-8-methylquinazoline molecule contains a total of 19 atoms. There are 6 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 1 Chlorine atom, and 1 Bromine atom . It contains total 20 bonds; 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-4-chloro-8-methylquinazoline include a molecular weight of 257.52 g/mol . The compound appears as a yellow powder . More specific properties such as boiling point, melting point, and density are not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-Bromo-4-chloro-8-methylquinazoline is a compound that has been synthesized as part of studies on infectious diseases. The synthesis involves a condensation between beta-keto esters and 4-bromoaniline and a cyclization process known as the Knorr reaction (Wlodarczyk et al., 2011).

Catalytic Actions

  • 4-Chloroquinazolines, closely related to 7-Bromo-4-chloro-8-methylquinazoline, have been studied for their catalytic actions, especially in reactions involving aromatic aldehydes. These studies have shed light on the replacement of the chlorine atom in quinazolines with aroyl groups, leading to the formation of 4-aroylquinazolines (Miyashita et al., 1992).

Biological Activities

  • Research on quinazoline derivatives, which include 7-Bromo-4-chloro-8-methylquinazoline, has focused on their biological activities. For instance, studies on the antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities of 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones have revealed significant biological effects (Sahu et al., 2008).

Antitumor Properties

  • Halogen-substituted quinolines, which include compounds similar to 7-Bromo-4-chloro-8-methylquinazoline, have been synthesized and evaluated for their potential antitumor properties. These studies indicate the significant activity of these compounds against various types of murine leukemias (Lin & Loo, 1978).

Hypotensive Effects

  • Research has also been conducted on quinazolinone derivatives for their potential as hypotensive agents. The studies involve synthesis and evaluation of various substituted quinazolinones, demonstrating their efficacy in blood pressure reduction (Kumar et al., 2003).

Safety And Hazards

The safety information for 7-Bromo-4-chloro-8-methylquinazoline indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

7-bromo-4-chloro-8-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-7(10)3-2-6-8(5)12-4-13-9(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVIICZEECULSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-8-methylquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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